1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide
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Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by its unique structure, which includes a pyridine ring and a sugar moiety
Preparation Methods
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of a pyridine derivative with a sugar moiety under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit DNA methylation, leading to changes in gene expression and cellular behavior. This mechanism is particularly relevant in the context of its potential anticancer and antiviral effects .
Comparison with Similar Compounds
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide can be compared with other similar compounds, such as:
N-{1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide: This compound shares a similar sugar moiety but differs in the structure of the heterocyclic ring.
2-Thioadenosine: This compound has a similar sugar moiety but contains a purine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23312-67-6 |
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Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O6/c12-10(18)5-1-2-7(15)13(3-5)11-9(17)8(16)6(4-14)19-11/h1-3,6,8-9,11,14,16-17H,4H2,(H2,12,18) |
InChI Key |
NCAHRPOFSWUZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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